An In-depth Technical Guide to 1-Cyclopropyl-3-phenylpropan-1-one
An In-depth Technical Guide to 1-Cyclopropyl-3-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the cyclopropyl group has garnered significant attention for its ability to impart conformational rigidity, improve metabolic stability, and modulate electronic properties.[1] This guide provides a comprehensive technical overview of 1-Cyclopropyl-3-phenylpropan-1-one (IUPAC Name), a molecule of interest at the intersection of these design principles. Its structural framework, combining a cyclopropyl ketone with a phenylpropyl chain, presents a compelling scaffold for further chemical exploration and potential therapeutic applications.
This document will delve into the nomenclature, physicochemical properties, synthetic strategies, and spectral characterization of this compound. Furthermore, we will explore its potential applications in drug discovery, drawing upon the established significance of the cyclopropyl ketone moiety.
Nomenclature and Structural Identification
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IUPAC Name: 1-Cyclopropyl-3-phenylpropan-1-one[2]
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CAS Number: 136120-65-5[2]
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Synonyms: Cyclopropyl 2-phenethyl ketone, 1-Propanone, 1-cyclopropyl-3-phenyl-[2]
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Molecular Formula: C₁₂H₁₄O[2]
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Molecular Weight: 174.24 g/mol [2]
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InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N[2]
Chemical Structure:
Figure 2: Proposed synthetic workflow for 1-Cyclopropyl-3-phenylpropan-1-one.
Detailed Experimental Protocol (Hypothetical):
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Grignard Reagent Formation:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of phenethyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
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Acylation:
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Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
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Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Workup and Purification:
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Cyclopropyl-3-phenylpropan-1-one.
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Causality in Experimental Design:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, stringent anhydrous conditions are essential for the success of this reaction.
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Low-Temperature Acylation: The acylation step is exothermic. Performing it at low temperatures minimizes side reactions, such as double addition to the carbonyl group.
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Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acid, which is sufficient to hydrolyze the magnesium alkoxide intermediate without causing unwanted side reactions that could occur with stronger acids.
Spectral Characterization (Predicted)
In the absence of experimentally obtained spectra, we can predict the characteristic signals for 1-Cyclopropyl-3-phenylpropan-1-one based on its structure and data from analogous compounds.
¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 7.35-7.20 (m, 5H): Aromatic protons of the phenyl ring.
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δ 3.05 (t, J=7.6 Hz, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).
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δ 2.85 (t, J=7.6 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).
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δ 1.90-1.80 (m, 1H): Methine proton of the cyclopropyl ring (-CH-C=O).
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δ 1.10-1.00 (m, 2H): Methylene protons of the cyclopropyl ring.
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δ 0.90-0.80 (m, 2H): Methylene protons of the cyclopropyl ring.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ 209.0: Carbonyl carbon (C=O).
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δ 141.0: Quaternary aromatic carbon (C-CH₂).
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δ 128.5: Aromatic CH carbons.
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δ 128.3: Aromatic CH carbons.
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δ 126.0: Aromatic CH carbon.
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δ 40.0: Methylene carbon adjacent to the carbonyl group (-CH₂-C=O).
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δ 30.0: Methylene carbon adjacent to the phenyl ring (-CH₂-Ph).
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δ 18.0: Methine carbon of the cyclopropyl ring (-CH-C=O).
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δ 11.0: Methylene carbons of the cyclopropyl ring (-CH₂-CH-).
Infrared (IR) Spectroscopy (Predicted):
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~3070 cm⁻¹: C-H stretching of the aromatic ring.
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~3010 cm⁻¹: C-H stretching of the cyclopropyl ring.
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~2920, 2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.
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~1690 cm⁻¹: Strong C=O stretching of the ketone, conjugated with the cyclopropyl ring.
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~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS) (Predicted):
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m/z 174 (M⁺): Molecular ion peak.
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m/z 105: Fragment corresponding to [C₆H₅CH₂CH₂]⁺.
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m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment for compounds with a benzyl group.
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m/z 69: Fragment corresponding to the cyclopropylcarbonyl cation [C₃H₅CO]⁺.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 1-Cyclopropyl-3-phenylpropan-1-one make it an attractive starting point or intermediate for the synthesis of novel therapeutic agents.
Signaling Pathway and Target Interaction Logic:
Figure 3: Rationale for the application of the core scaffold in drug discovery.
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Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl or branched alkyl groups. This can lead to an improved pharmacokinetic profile with a longer half-life.
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Enzyme Inhibition: The ketone functionality can act as a hydrogen bond acceptor, and the overall shape of the molecule can be tailored to fit into the active sites of various enzymes. For instance, related 1,3-diphenylpropan-1-one derivatives have been investigated as cytotoxic agents. [3]* Scaffold for Further Derivatization: The phenyl ring and the ketone group are amenable to a wide range of chemical modifications, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. For example, the phenyl ring can be substituted to explore interactions with specific pockets in a target protein, and the ketone can be reduced to an alcohol or converted to an amine to introduce new interaction points.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-Cyclopropyl-3-phenylpropan-1-one. However, based on the data for structurally related compounds such as cyclopropyl phenyl ketone, the following precautions are advised:
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GHS Hazard Statements (Inferred):
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May cause skin irritation. [4] * May cause serious eye irritation. [4] * May cause respiratory irritation. [4]* Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
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Conclusion
1-Cyclopropyl-3-phenylpropan-1-one is a compound with significant potential as a building block in medicinal chemistry and drug discovery. Its unique combination of a metabolically robust cyclopropyl group and a versatile phenylpropyl scaffold makes it an attractive starting point for the development of novel therapeutic agents. While experimental data on this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on sound chemical principles and data from analogous structures. Further research into the biological activities of this compound and its derivatives is warranted.
References
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PubChem. (n.d.). 1-Cyclopropyl-3-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
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MDPI. (2022). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopropyl phenyl ketone. Retrieved from [Link]
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ChemRxiv. (2023). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1-Cyclopropyl-3-phenylpropan-1-one | C12H14O | CID 24725607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
